molecular formula C7H5BrFNO2 B8206133 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene

Cat. No.: B8206133
M. Wt: 234.02 g/mol
InChI Key: YWOQZKQYGMTCSX-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including bromination, fluorination, and nitration of benzene derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-Bromo-3-fluoro-1-methyl-4-aminobenzene.

    Oxidation: 2-Bromo-3-fluoro-4-nitrobenzoic acid.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-1-methyl-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-fluoro-1-methyl-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding and electrophilic substitution reactions .

Properties

IUPAC Name

2-bromo-3-fluoro-1-methyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-3-5(10(11)12)7(9)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOQZKQYGMTCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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